molecular formula C10H16N2O B1375874 3,5-Bis(dimethylamino)phenol CAS No. 16857-98-0

3,5-Bis(dimethylamino)phenol

Cat. No. B1375874
CAS RN: 16857-98-0
M. Wt: 180.25 g/mol
InChI Key: VTBZONHGHSXYCH-UHFFFAOYSA-N
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Description

“3,5-Bis(dimethylamino)phenol” is a chemical compound with the molecular formula C10H16N2O . It contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 tertiary amines (aromatic), and 1 aromatic hydroxyl .


Synthesis Analysis

The synthesis of new Schiff bases from the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux has been described .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(dimethylamino)phenol” includes a phenol group with two dimethylamino groups attached at the 3rd and 5th positions . The structure also contains 1 six-membered ring, 2 tertiary amines (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

“3,5-Bis(dimethylamino)phenol” is a powder with a molecular weight of 180.25 . It is stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Complex Formation and Molecular Structures

  • 3,5-Bis(dimethylamino)phenol is involved in the formation of various lithium and sodium phenolates. Studies show that the solid-state structures of complexes derived from this compound have been determined by X-ray diffraction (Koten et al., 1993).

Photochemical Properties

  • Photolysis of 3,5-bis(dimethylamino)benzyl alcohol and its corresponding acetate and phenylacetate esters produces a solvent-incorporated adduct, 3,5-bis(dimethylamino)benzyl ethers, and 3,5-bis(dimethylamino)toluene. This demonstrates the potential of 3,5-Bis(dimethylamino)phenol in photochemical applications (Perrotta et al., 2011).

Polymer Synthesis

  • The compound is used in the synthesis of 1-[3,5-bis(N,N-dimethylamino)phenoxy]-ω-(2,4,6-tricyanophenylthio)alkanes, which examine the effect of spacer chain length on intramolecular charge–transfer interaction. This is significant in the field of polymer chemistry (Itoh et al., 1995).

Catalysis and Polymerization

  • Amine-bis(phenolate) chromium(III) chloride complexes that incorporate 3,5-Bis(dimethylamino)phenol are used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, indicating its role in catalytic processes (Devaine-Pressing et al., 2015).

Ligand Synthesis

  • It is also involved in the synthesis of ligands like 1,2-bis(3,5-bis[(dimethylamino)methyl]phenyl)acetylene, used in palladium-catalyzed cross-coupling, highlighting its utility in organometallic chemistry (Spee et al., 2000).

Safety And Hazards

“3,5-Bis(dimethylamino)phenol” is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3,5-bis(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBZONHGHSXYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40776055
Record name 3,5-Bis(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(dimethylamino)phenol

CAS RN

16857-98-0
Record name 3,5-Bis(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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